
4-Chloro-2-(phenylamino)benzoic acid
Vue d'ensemble
Description
4-Chloro-2-(phenylamino)benzoic acid is a compound that is structurally related to a variety of benzoic acid derivatives which have been synthesized and characterized for different applications, including their use as intermediates in liquid crystal production and as non-steroidal inhibitors of steroid 5α-reductase isozymes . These compounds are of interest due to their potential biological activities and their role in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction . For example, the synthesis of 4-(4-phenylbutoxy) benzoic acid was achieved through a 4-step reaction using 4-chloro-1-butanol, with CHCl₃ as the solvent and AlCl₃ as the catalyst, resulting in a yield of over 54% and a product purity of above 99.5% . Similarly, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by various techniques such as FT-IR and NMR, with the molecular structure further validated by single crystal X-ray structural analysis .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by spectroscopic techniques such as NMR, IR, and UV-VIS, as well as by single crystal X-ray structural analysis . The molecular structure is often stabilized by intramolecular hydrogen bonds, and in some cases, intermolecular hydrogen bonds can lead to the formation of larger structures, such as dendrimer-like chains . Density functional theory (DFT) methods are also used to optimize molecular structures and geometries .
Chemical Reactions Analysis
The chemical behavior of these compounds in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria dependent on solvent composition and pH . The reactivity of these compounds can also be influenced by the presence of substituents on the phenyl ring, which can affect their biological activity and interaction with other molecules, such as DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through elemental analyses, magnetic moments, vibrational and electronic spectra, and thermal behavior studies . For instance, the chloro complexes of cobalt, nickel, and copper with 4-(butylamino) benzoic acid exhibit distinct magnetic and thermal properties, with the cobalt compound having a tetrahedral structure and the nickel and copper compounds having polymeric octahedral structures . The biological activities of these compounds, such as their interaction with DNA and their antioxidant and antitumor activities, are also significant aspects of their chemical properties .
Applications De Recherche Scientifique
Intramolecular Charge Transfer : 4-(N-phenylamino)benzoic acid (PhABA), a related compound, shows strong Stokes-shifted fluorescence in aprotic polar solvents due to its intramolecular charge transfer (ICT) character. This is useful in understanding the electron donor properties of anilino moieties compared to aliphatic amino groups (Ma, Chen, & Jiang, 2003).
Photodecomposition Studies : Ultraviolet irradiation of chlorobenzoic acids, including 4-chloro isomers, leads to dechlorination and formation of hydroxybenzoic acids and benzoic acid itself. This finding is significant in environmental chemistry and pollution control (Crosby & Leitis, 1969).
Thermal and Spectral Analysis : Chloro compounds of 4-(butylamino) benzoic acid with cobalt, nickel, and copper exhibit distinct thermal behaviors and structural properties, contributing to the understanding of these metals' coordination chemistry (Allan et al., 1991).
Mechanism of H2O Loss in Mass Spectrometry : The study of 2-(phenylamino)benzoic acid reveals a mechanism for water loss in mass spectrometry, critical for understanding molecular fragmentation patterns (Ramana & Srinivas, 1984).
Synthesis of Chemical Derivatives : Research includes the synthesis of various chemical derivatives from phenylamino benzoic acids, showing the compound's versatility in organic synthesis (Peet & Sunder, 1976).
Corrosion Inhibition : Derivatives of phenylamino benzoic acids show potential as corrosion inhibitors for carbon steel in acidic media, important in materials science and engineering (Fouda, El-desoky, & Muhtar, 2008).
Biological Imaging Applications : Certain derivatives are used in biological imaging, offering tools for scientific studies in biology and medicine (Nolan et al., 2006).
Pharmaceutical Research : Phenylamino benzoic acid derivatives are synthesized as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes, relevant in pharmaceutical applications (Salem, Schulz, & Hartmann, 2002).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobenzoic acid, indicates that it causes skin and eye irritation . It is recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
Relevant Papers A paper titled “Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids” investigates the polymorphism in 4-phenylamino-benzoic acids . The study synthesizes a series of 4-PABAs varying in the substitution position and pattern, and investigates their polymorphic behavior .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(phenylamino)benzoic acid . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules. Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including the presence of other drugs or substances.
Propriétés
IUPAC Name |
2-anilino-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIKNMBLKUFLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346820 | |
| Record name | 4-chloro-2-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19218-88-3 | |
| Record name | 4-chloro-2-(phenylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19218-88-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

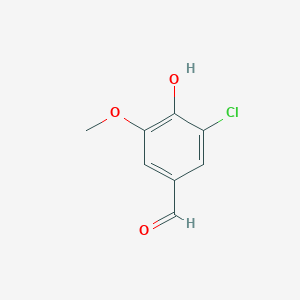
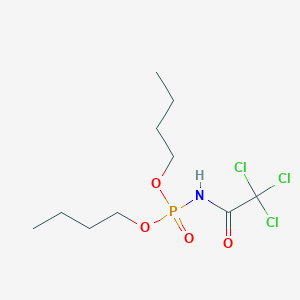

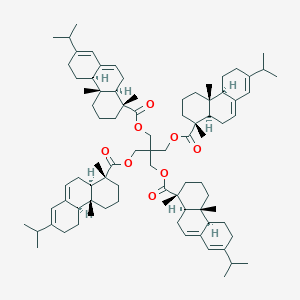



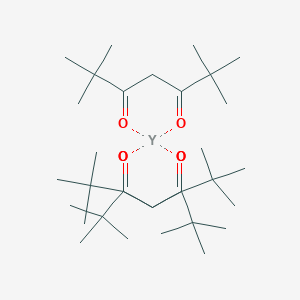

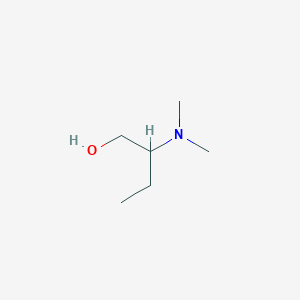
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
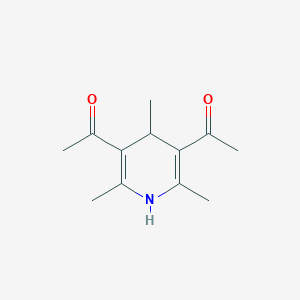

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)